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molecular formula C10H8O B1582345 1,4-Epoxy-1,4-dihydronaphthalene CAS No. 573-57-9

1,4-Epoxy-1,4-dihydronaphthalene

Cat. No. B1582345
M. Wt: 144.17 g/mol
InChI Key: JWCGDNHAPBZVHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04154745

Procedure details

Solutions of 20 ml of isoamyl nitrite in glyme (20 ml) and of 13.7 g of anthranilic acid in glyme (45 ml) were added simultaneously by drops to a refluxing mixture of glyme (50 ml) and furan (50 ml). Refluxing was continued for ten minutes and the brown solution was cooled, made basic with aqueous sodium hydroxide (1 N), and extracted with petroleum ether. The extract was washed thoroughly with water, clarified with Norit®, dried, and evaporated to give an oil. The oil solidified on cooling to give 7 g (51% yield) of light yellow solid. Recrystalization of the yellow solid from petroleum ether gave colorless crystalline solid of 1,4-dihydronaphthalene-1,4-endo-oxide (IIIa), m.p. 53°-54° C. (lit. m. p. 56° C.).
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
13.7 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
45 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
N(O[CH2:4][CH2:5][CH:6](C)C)=O.[C:9]([OH:18])(=O)[C:10]1[C:11](=[CH:13][CH:14]=[CH:15][CH:16]=1)N.O1C=CC=C1.[OH-].[Na+]>C(COC)OC>[CH:15]1[CH:16]=[C:10]2[C:11]([CH:6]3[O:18][CH:9]2[CH:4]=[CH:5]3)=[CH:13][CH:14]=1 |f:3.4|

Inputs

Step One
Name
Quantity
20 mL
Type
reactant
Smiles
N(=O)OCCC(C)C
Name
Quantity
13.7 g
Type
reactant
Smiles
C(C=1C(N)=CC=CC1)(=O)O
Name
Quantity
50 mL
Type
reactant
Smiles
O1C=CC=C1
Name
Quantity
20 mL
Type
solvent
Smiles
C(OC)COC
Name
Quantity
45 mL
Type
solvent
Smiles
C(OC)COC
Name
Quantity
50 mL
Type
solvent
Smiles
C(OC)COC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Refluxing
WAIT
Type
WAIT
Details
was continued for ten minutes
TEMPERATURE
Type
TEMPERATURE
Details
the brown solution was cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with petroleum ether
WASH
Type
WASH
Details
The extract was washed thoroughly with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give an oil
TEMPERATURE
Type
TEMPERATURE
Details
on cooling
CUSTOM
Type
CUSTOM
Details
to give 7 g (51% yield) of light yellow solid
CUSTOM
Type
CUSTOM
Details
Recrystalization of the yellow solid from petroleum ether

Outcomes

Product
Name
Type
product
Smiles
C1=CC=C2C3C=CC(C2=C1)O3
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 51%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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